molecular formula C17H17N3O2S B11330334 N-(2,1,3-benzothiadiazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide

N-(2,1,3-benzothiadiazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide

Cat. No.: B11330334
M. Wt: 327.4 g/mol
InChI Key: DETHRXZHXRQCDY-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide typically involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and an oxidizing agent.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using 2,3-dimethylphenol and an appropriate leaving group.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, acids, and bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the development of materials with specific properties, such as semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would include binding to the target, inducing conformational changes, and modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide is unique due to its specific structural features, such as the presence of the benzothiadiazole core and the 2,3-dimethylphenoxy group. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-(2,3-dimethylphenoxy)propanamide

InChI

InChI=1S/C17H17N3O2S/c1-10-5-4-6-16(11(10)2)22-12(3)17(21)18-13-7-8-14-15(9-13)20-23-19-14/h4-9,12H,1-3H3,(H,18,21)

InChI Key

DETHRXZHXRQCDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC3=NSN=C3C=C2)C

Origin of Product

United States

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